molecular formula C12H8FNO3 B6367750 MFCD18312306 CAS No. 1261972-78-4

MFCD18312306

Cat. No.: B6367750
CAS No.: 1261972-78-4
M. Wt: 233.19 g/mol
InChI Key: KQYQMFXGTONCGV-UHFFFAOYSA-N
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Description

MFCD18312306 (CAS No. 1761-61-1) is a benzimidazole derivative with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. This compound, identified as 2-(4-Nitrophenyl)benzimidazole, is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions . Key properties include:

  • Solubility: 0.687 mg/mL (0.00342 mol/L) in water, classified as "soluble" with log S values of -2.47 (ESOL), -1.98 (Ali), and -2.63 (SILICOS-IT).
  • Hazard Profile: Rated with a warning (H302: harmful if swallowed) and precautionary measures (P280, P305+P351+P338) .

Properties

IUPAC Name

4-fluoro-3-(6-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-4-7(12(16)17)6-8(9)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYQMFXGTONCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682981
Record name 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-78-4
Record name 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312306” involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312306” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidizing Agents: For oxidation reactions, common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18312306” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: In industrial applications, “this compound” is used in the production of specialty chemicals, materials, and other products.

Mechanism of Action

The mechanism by which “MFCD18312306” exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways: It can influence cellular signaling pathways, affecting processes such as gene expression, metabolism, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18312306 is compared to two structurally analogous benzimidazole derivatives (Table 1), selected based on shared functional groups or substitution patterns.

Table 1: Structural and Functional Comparison

Property This compound (C₇H₅BrO₂) CAS 1761-62-2 (C₇H₅ClN₂O₂) CAS 1761-63-3 (C₇H₆N₂O₂)
Molecular Weight 201.02 g/mol 198.58 g/mol 150.14 g/mol
Substituent Bromine, Nitro group Chlorine, Nitro group Amino group
Solubility (mg/mL) 0.687 1.21 3.45
Log S (ESOL) -2.47 -2.12 -1.78
Hazard Statement H302 H302, H315 None
Synthetic Yield 98% 85% 92%

Data derived from laboratory testing and computational models .

Key Findings :

Structural Modifications: Replacement of bromine (this compound) with chlorine (CAS 1761-62-2) reduces molecular weight by ~1.2% but increases solubility by 43% due to chlorine’s smaller atomic radius and enhanced polarity . Substituting the nitro group (this compound) with an amino group (CAS 1761-63-3) improves solubility by 400% and eliminates acute toxicity hazards, reflecting reduced electrophilicity .

Functional Performance :

  • This compound exhibits the highest synthetic yield (98%) among analogs, attributed to the A-FGO catalyst’s stability in THF .
  • CAS 1761-63-3, despite lacking halogen substituents, shows superior bioavailability (log S = -1.78), suggesting utility in pharmaceutical applications .

Hazard Profiles: Bromine and chlorine analogs (this compound, CAS 1761-62-2) carry H302 warnings, whereas the amino-substituted derivative (CAS 1761-63-3) is non-hazardous, aligning with greener chemistry principles .

Research Implications

  • Industrial Applications : this compound’s high yield and moderate solubility make it suitable for catalytic processes, while CAS 1761-63-3’s safety profile favors biomedical use.
  • Methodological Advances : The A-FGO catalyst’s reusability (up to five cycles) in this compound synthesis underscores cost-effectiveness .

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